4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide
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Overview
Description
4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound that features a benzamide core structure with a sulfonyl and glycine derivative attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form 2,4,6-trimethylphenylsulfonyl chloride.
Glycine coupling: The sulfonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the sulfonyl glycine derivative.
Amide bond formation: Finally, the sulfonyl glycine derivative is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets. The sulfonyl and glycine moieties can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The benzamide core can also interact with various receptors and signaling pathways, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4,6-trimethylphenyl)methylamino]benzoic acid
- 4-{[(2,4,6-trimethylphenyl)methyl]amino}benzamide
- (4-methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
4-({N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and glycine derivatives attached to the benzamide core allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[2-[(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-8-12(2)17(13(3)9-11)26(24,25)20-10-16(22)21-15-6-4-14(5-7-15)18(19)23/h4-9,20H,10H2,1-3H3,(H2,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAGZPAPAMZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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